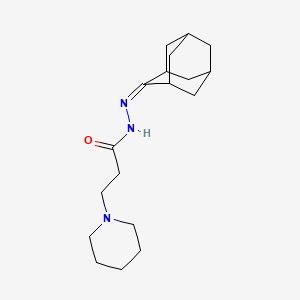![molecular formula C15H18N4O3 B12179247 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B12179247.png)
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms. The compound’s structure also includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This combination of structural features makes the compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the diazaspiro ring system through a cyclization reaction. This is followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(6-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid: This compound shares the diazaspiro ring system but lacks the pyridine ring.
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl fluoride: This compound also contains the diazaspiro ring system but has different functional groups attached. The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N4O3 |
|---|---|
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-10-5-4-6-11(16-10)17-12(20)9-19-13(21)15(18-14(19)22)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,18,22)(H,16,17,20) |
Clé InChI |
SNYCVFNCHSTMME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Solubilité |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179164.png)

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12179187.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12179190.png)

![methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12179213.png)

![1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid](/img/structure/B12179217.png)
![N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12179229.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide](/img/structure/B12179237.png)
![N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12179242.png)
![2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12179250.png)

![3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12179265.png)
